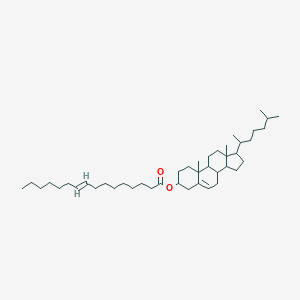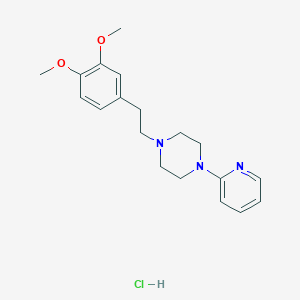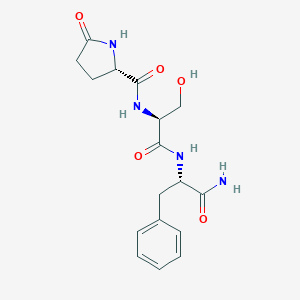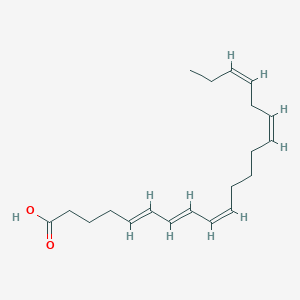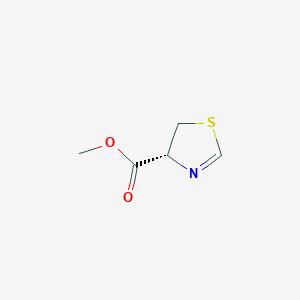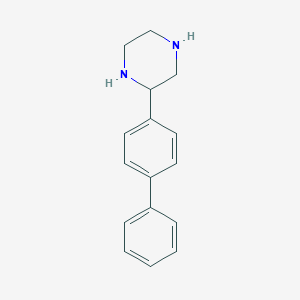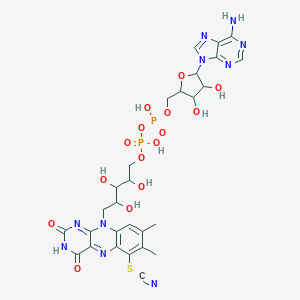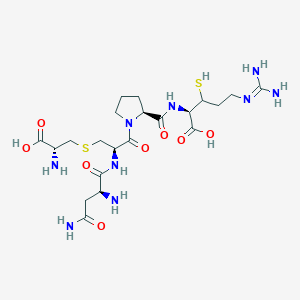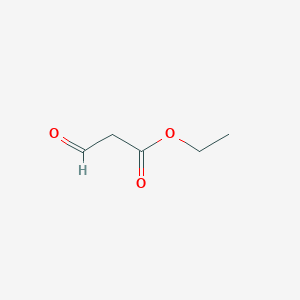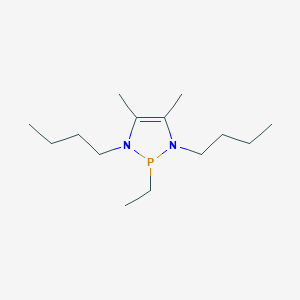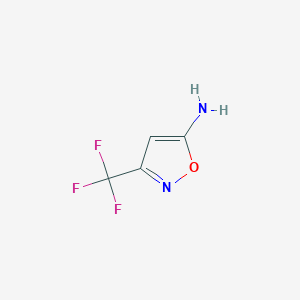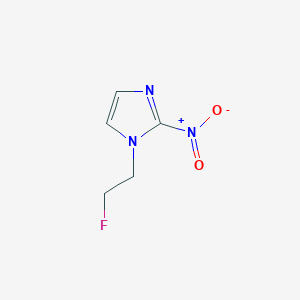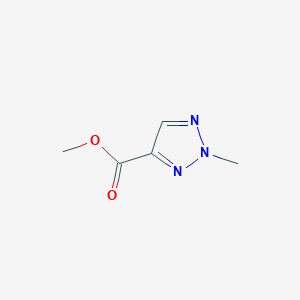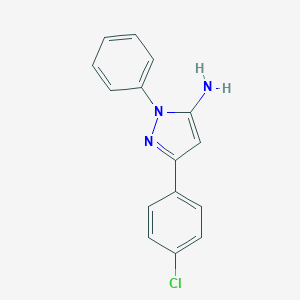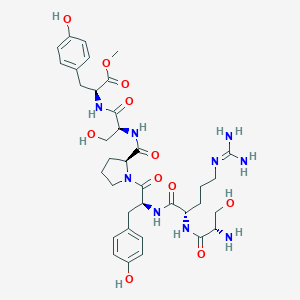
Casoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Casoxin is a protein found in milk that has been the subject of research in the scientific community due to its potential therapeutic properties. The protein has been isolated and studied for its ability to inhibit the growth of cancer cells, as well as its potential to improve immune function and reduce inflammation.
作用機序
The mechanism of action of Casoxin is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and activating signaling pathways that regulate cell growth and immune function. Casoxin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, which is programmed cell death. It also has immunomodulatory effects, as it can stimulate the production of cytokines and other immune cells.
生化学的および生理学的効果
Casoxin has a number of biochemical and physiological effects that make it a potentially valuable therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve immune function. Casoxin has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using Casoxin in lab experiments is that it is a natural protein that is found in milk, which makes it relatively easy to obtain and purify. Another advantage is that it has been extensively studied and its properties are well-characterized. However, one limitation is that the synthesis method for Casoxin is complex and requires specialized equipment and expertise. Additionally, the effects of Casoxin may vary depending on the type of cancer or disease being treated, which can make it difficult to generalize its effects.
将来の方向性
There are several future directions for research on Casoxin. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Researchers are also interested in understanding the mechanism of action of Casoxin and identifying the specific receptors it binds to. Another area of research is the development of new synthesis methods for Casoxin that are more efficient and cost-effective. Finally, researchers are interested in studying the effects of Casoxin in combination with other therapies, such as chemotherapy and radiation, to determine if it can enhance their efficacy.
Conclusion
In conclusion, Casoxin is a protein found in milk that has potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, improve immune function, and reduce inflammation. While the synthesis method for Casoxin is complex, it has several advantages for lab experiments. Future research on Casoxin will focus on its potential as a therapeutic agent for cancer and autoimmune diseases, as well as understanding its mechanism of action and developing new synthesis methods.
合成法
Casoxin is a protein that is extracted from milk using various techniques such as ultrafiltration and chromatography. The protein is then purified and characterized using techniques such as gel electrophoresis and mass spectrometry. The synthesis method for Casoxin is a complex process that requires specialized equipment and expertise.
科学的研究の応用
The potential therapeutic properties of Casoxin have been the subject of extensive research in the scientific community. Studies have shown that Casoxin has anti-cancer properties, as it can inhibit the growth of cancer cells. It has also been shown to improve immune function and reduce inflammation. Casoxin has been studied for its potential to treat a variety of conditions, including cancer, autoimmune diseases, and inflammatory disorders.
特性
CAS番号 |
105128-96-9 |
|---|---|
製品名 |
Casoxin |
分子式 |
C36H51N9O11 |
分子量 |
785.8 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
RMHFWWLFHGLGEA-AQRCPPRCSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
配列 |
SRYPSY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



